2,2,3,3,3-Pentafluoro-1-(2-fluorophenyl)propan-1-one
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Overview
Description
2,2,3,3,3-Pentafluoro-1-(2-fluoro-phenyl)-propan-1-one is an organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-(2-fluoro-phenyl)-propan-1-one typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 2-fluorobenzaldehyde with pentafluoropropanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-1-(2-fluoro-phenyl)-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-(2-fluoro-phenyl)-propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials, including polymers with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(2-fluoro-phenyl)-propan-1-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-1-phenyl-propan-1-one: Lacks the additional fluorine atom on the phenyl ring.
2,2,3,3,3-Pentafluoro-1-(4-fluoro-phenyl)-propan-1-one: Has the fluorine atom in a different position on the phenyl ring.
Uniqueness
2,2,3,3,3-Pentafluoro-1-(2-fluoro-phenyl)-propan-1-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C9H4F6O |
---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H4F6O/c10-6-4-2-1-3-5(6)7(16)8(11,12)9(13,14)15/h1-4H |
InChI Key |
ORUYTEKXCGKDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
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